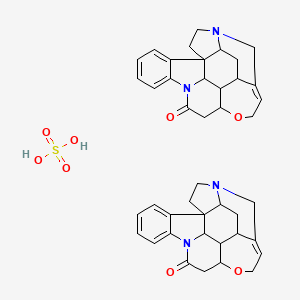![molecular formula C22H16N4S2 B12515555 Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- CAS No. 651714-06-6](/img/structure/B12515555.png)
Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a triazole ring, making it a unique structure with significant potential in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- typically involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction, also known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the following steps:
Formation of Azide: The starting material, usually an aromatic amine, is converted into an azide using sodium nitrite and sodium azide.
Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Thioether Formation: The resulting triazole compound is then reacted with a benzothiazole derivative under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the azide-alkyne cycloaddition reaction.
Purification: Purification of the product through crystallization or chromatography.
Quality Control: Ensuring the purity and quality of the final product through various analytical techniques such as NMR, FTIR, and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole and triazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial, antifungal, and anticancer activities, making it a valuable compound in biological research.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole Derivatives: Similar in structure but with an oxygen atom instead of sulfur.
Benzimidazole Derivatives: Contain an imidazole ring fused with a benzene ring.
Thiazole Derivatives: Feature a thiazole ring similar to benzothiazole but without the fused benzene ring.
Uniqueness
Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]- is unique due to its combined benzothiazole and triazole rings, which confer distinct biological activities and chemical properties. This dual-ring structure enhances its potential as a versatile compound in various scientific fields.
Eigenschaften
CAS-Nummer |
651714-06-6 |
|---|---|
Molekularformel |
C22H16N4S2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2-[(1,5-diphenyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H16N4S2/c1-3-9-16(10-4-1)21-24-20(25-26(21)17-11-5-2-6-12-17)15-27-22-23-18-13-7-8-14-19(18)28-22/h1-14H,15H2 |
InChI-Schlüssel |
VHDJWEVPVGGBFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)CSC4=NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12515474.png)

![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)





![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)

![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)

![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)

